molecular formula C6H13NO B047343 trans-4-Aminocyclohexanol CAS No. 27489-62-9

trans-4-Aminocyclohexanol

Cat. No. B047343
CAS RN: 27489-62-9
M. Wt: 115.17 g/mol
InChI Key: IMLXLGZJLAOKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Aminocyclohexanol is used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .


Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanol often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . Isomer separation then takes place via a fractional crystallization of acetamidocyclohexanol from acetone . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol .


Molecular Structure Analysis

The molecular formula of trans-4-Aminocyclohexanol is C6H13NO . The molecular weight is 115.17 .


Chemical Reactions Analysis

Trans-4-Aminocyclohexanol can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction needs a catalytic agent .


Physical And Chemical Properties Analysis

Trans-4-Aminocyclohexanol has a melting point of 108-113°C and a boiling point of 127 °C / 14mmHg . It is soluble in water and has a refractive index of 1.4713 (estimate) .

Scientific Research Applications

Organic Synthesis

Trans-4-Aminocyclohexanol is used as a raw material in organic synthesis . It’s a versatile compound that can participate in a variety of reactions, making it a valuable tool in the field of organic chemistry.

Drug Synthesis

This compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . Ambroxol is a drug that breaks up phlegm, used in the treatment of respiratory diseases associated with viscid or excessive mucus.

Ester Formation

Trans-4-Aminocyclohexanol can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction needs a catalytic agent like Aspergillus niger lipase and a solvent like 2-methyl-butan-2-ol .

Solubility Studies

The compound is soluble in water , which makes it useful in studies related to solubility and dissolution, important aspects in the fields of pharmaceuticals and environmental science.

Mechanism of Action

Safety and Hazards

Trans-4-Aminocyclohexanol causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXLGZJLAOKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218630, DTXSID001312113
Record name 4-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminocyclohexanol

CAS RN

6850-65-3, 27489-62-9, 40525-78-8
Record name 4-Aminocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminocyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Aminocyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocyclohexanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminocyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-aminocyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOCYCLOHEXANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-AMINOCYCLOHEXANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanol
Reactant of Route 2
trans-4-Aminocyclohexanol
Reactant of Route 3
trans-4-Aminocyclohexanol
Reactant of Route 4
trans-4-Aminocyclohexanol
Reactant of Route 5
Reactant of Route 5
trans-4-Aminocyclohexanol
Reactant of Route 6
trans-4-Aminocyclohexanol

Q & A

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: How can I distinguish between the cis and trans isomers of 4-aminocyclohexanol using spectroscopic methods?

A2: NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. In the 1H NMR spectrum, the axial and equatorial protons of the cyclohexane ring in the trans isomer exhibit distinct coupling constants compared to the cis isomer [].

Q3: How does the cis/trans isomerism of 4-aminocyclohexanol influence the properties of materials incorporating this compound?

A3: The cis/trans isomerism can significantly impact the packing arrangement and intermolecular interactions within a material. For instance, in 2D perovskite materials, incorporating cis-4-aminocyclohexanol leads to different photoluminescence and photodetection properties compared to the trans isomer [].

Q4: Does 4-aminocyclohexanol exhibit any notable hydrogen bonding interactions?

A4: Yes, 4-aminocyclohexanol can participate in both intermolecular and intramolecular hydrogen bonding through its hydroxyl and amino groups. This is evident in the formation of a 1:1 molecular complex with (4-hydroxycyclohexyl)carbamic acid [] and its coordination with 18-crown-6 in inclusion materials [].

Q5: What are some common synthetic routes to 4-aminocyclohexanol?

A5: 4-Aminocyclohexanol can be synthesized through various methods, including:

  • Reduction of 4-aminophenol: This method, often utilizing catalytic hydrogenation, can yield a mixture of cis and trans isomers [, ].
  • Reductive amination of 4-hydroxycyclohexanone: This approach, frequently employing transaminases, offers control over the stereochemistry of the product [].
  • Ring-opening of cyclic intermediates: Domino synthesis involving nitrones and donor-acceptor cyclopropanes provides a stereoselective route to cis-1,4-aminocyclohexanols [].

Q6: Can you elaborate on the stereoselective synthesis of 4-aminocyclohexanol isomers using enzymatic methods?

A6: Researchers have successfully employed one-pot enzymatic cascade reactions using keto reductases and amine transaminases to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. By selecting stereocomplementary enzymes, the desired isomer can be obtained [].

Q7: Can 4-aminocyclohexanol be used as a starting material for the preparation of other valuable compounds?

A7: Absolutely. 4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals and their analogues, including:

  • Ambroxol: A commonly used expectorant [, , ].
  • N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites: These metabolites exhibit anticancer activity [].
  • Dihydroquinoline-based muscarinic antagonists: These compounds show potential for treating respiratory diseases [].

Q8: Is 4-aminocyclohexanol utilized in polymer chemistry?

A8: Yes, 4-aminocyclohexanol is a valuable monomer for synthesizing functional polymers. For example, it can be reacted with formaldehyde and a bisphenol to create a novel benzoxazine monomer, which, upon polymerization, yields polybenzoxazine with tailored properties for applications in nanocomposites [].

Q9: What are the primary applications of 4-aminocyclohexanol and its derivatives?

A9: 4-Aminocyclohexanol and its derivatives have found applications in:

  • Pharmaceuticals: As intermediates in the synthesis of expectorants, anticonvulsants, and potential therapeutics for pain management and diseases mediated by the ORL1 receptor [, , , ].
  • Material science: As monomers for the preparation of functional polymers and hybrid nanocomposites [, ].

Q10: Are there known biological activities associated with 4-aminocyclohexanol?

A10: While 4-aminocyclohexanol itself might not possess potent biological activity, its derivatives exhibit a range of activities:

  • Antifungal activity: Oxiranes derived from 4-aminocyclohexanol have shown antifungal properties [, ].
  • Antibacterial activity: Glucopyranoside derivatives of neamine modified in the 2-deoxystreptamine ring, synthesized from 4-aminocyclohexanol, have been investigated for their antibacterial potential [].

Q11: Has 4-aminocyclohexanol been studied for its potential to interact with enzymes?

A11: Yes, 4-aminocyclohexanol has been investigated as a ligand for trypsin, with its crystal structure in complex with the enzyme determined []. This research provides insights into the binding interactions of this compound with biological targets.

Q12: Is there any information available on the metabolism of 4-aminocyclohexanol in living organisms?

A12: Research has explored the metabolism of cyclohexylamine, a closely related compound, in various species. Studies have identified 4-aminocyclohexanol as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs [, ]. The metabolic pathways and extent of metabolism vary between species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.